molecular formula C11H12Cl2N2O B7881605 [4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride

[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride

Cat. No.: B7881605
M. Wt: 259.13 g/mol
InChI Key: ZJCYYWBARCEERK-UHFFFAOYSA-N
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Description

[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridinium ion linked to a phenyl group, which is further substituted with a hydroxyl group. The dichloride counterions balance the positive charge on the pyridinium ion, making it a stable salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride typically involves the reaction of 3-hydroxypyridine with a phenyl-substituted amine under acidic conditions to form the pyridinium salt. The reaction is usually carried out in a solvent such as methanol or ethanol, with hydrochloric acid providing the chloride ions necessary for the formation of the dichloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridinium ion can be reduced to a pyridine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of 3-pyridone derivatives.

    Reduction: Formation of 3-hydroxypyridine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridinium ion can interact with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride is unique due to the combination of the pyridinium ion and the phenyl group with a hydroxyl substituent. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

[4-(3-hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.2ClH/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11;;/h1-7,14H,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCYYWBARCEERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C([NH+]=C1)C2=CC=C(C=C2)[NH3+])O.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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